Cas no 1212897-83-0 ((S)-3-(Amino(cyclopropyl)methyl)benzonitrile hydrochloride)

(S)-3-(Amino(cyclopropyl)methyl)benzonitrile hydrochloride is a chiral intermediate of interest in pharmaceutical synthesis, particularly for the development of bioactive molecules. The cyclopropyl moiety enhances metabolic stability, while the benzonitrile group offers versatility for further functionalization. The hydrochloride salt improves solubility and handling properties. This compound’s stereospecific (S)-configuration is critical for applications requiring enantioselective interactions, such as receptor-targeted drug design. Its structural features make it a valuable building block for medicinal chemistry, enabling the exploration of structure-activity relationships in drug discovery. High-purity synthesis ensures reproducibility, supporting rigorous research and development processes.
(S)-3-(Amino(cyclopropyl)methyl)benzonitrile hydrochloride structure
1212897-83-0 structure
Product name:(S)-3-(Amino(cyclopropyl)methyl)benzonitrile hydrochloride
CAS No:1212897-83-0
MF:C11H13ClN2
MW:208.687321424484
MDL:MFCD16295160
CID:1030273
PubChem ID:53484820

(S)-3-(Amino(cyclopropyl)methyl)benzonitrile hydrochloride Chemical and Physical Properties

Names and Identifiers

    • (S)-3-(Amino(cyclopropyl)methyl)benzonitrile hydrochloride
    • 3-[(S)-amino(cyclopropyl)methyl]benzonitrile,hydrochloride
    • AS-72009
    • 3-((1S)-Aminocyclopropylmethyl)benzenecarbonitrile HCl
    • (S)-3-(Amino(cyclopropyl)methyl)benzonitrile HCl
    • CS-0357484
    • (S)-3-(Amino(cyclopropyl)methyl)benzonitrilehydrochloride
    • 3-[(S)-Amino(cyclopropyl)methyl]benzonitrile--hydrogen chloride (1/1)
    • MFCD16295160
    • 1212897-83-0
    • 3-((1s)aminocyclopropylmethyl)benzenecarbonitrile hydrochloride
    • Y10657
    • DTXSID90704242
    • Benzonitrile, 3-[(S)-aminocyclopropylmethyl]-, hydrochloride (1:1)
    • 3-[(S)-AMINO(CYCLOPROPYL)METHYL]BENZONITRILE HYDROCHLORIDE
    • 3-[(S)-amino(cyclopropyl)methyl]benzonitrile;hydrochloride
    • 1391436-28-4
    • AKOS015923233
    • 3-((1S)AMINOCYCLOPROPYLMETHYL)BENZENECARBONITRILE
    • MFCD08441495
    • (S)-3-(Amino(cyclopropyl)methyl)benzonitrile
    • N11448
    • DB-182482
    • 3-((S)aminocyclopropylmethyl)benzenecarbonitrile
    • 3-((1S)-Aminocyclopropylmethyl)benzenecarbonitrile
    • MDL: MFCD16295160
    • Inchi: 1S/C11H12N2.ClH/c12-7-8-2-1-3-10(6-8)11(13)9-4-5-9;/h1-3,6,9,11H,4-5,13H2;1H/t11-;/m0./s1
    • InChI Key: CXDUXOXXFNXOSK-MERQFXBCSA-N
    • SMILES: Cl.N[C@H](C1C=CC=C(C#N)C=1)C1CC1

Computed Properties

  • Exact Mass: 208.0767261g/mol
  • Monoisotopic Mass: 208.0767261g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 224
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.8Ų
  • XLogP3: 1.3

(S)-3-(Amino(cyclopropyl)methyl)benzonitrile hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
K12777-1g
3-((1S)AMINOCYCLOPROPYLMETHYL)BENZENECARBONITRILE-HCl
1212897-83-0 >95%
1g
$495 2023-09-04
Crysdot LLC
CD12173334-1g
(S)-3-(Amino(cyclopropyl)methyl)benzonitrile
1212897-83-0 97%
1g
$512 2024-07-18
Alichem
A019094138-1g
(S)-3-(Amino(cyclopropyl)methyl)benzonitrile
1212897-83-0 97%
1g
$411.84 2023-09-04
Chemenu
CM152635-1g
(S)-3-(amino(cyclopropyl)methyl)benzonitrile
1212897-83-0 95+%
1g
$484 2021-08-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1797666-100mg
(S)-3-(Amino(cyclopropyl)methyl)benzonitrile
1212897-83-0 97%
100mg
¥5031.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1797666-250mg
(S)-3-(Amino(cyclopropyl)methyl)benzonitrile
1212897-83-0 97%
250mg
¥6812.00 2024-08-09
eNovation Chemicals LLC
Y1107095-5g
(S)-3-(amino(cyclopropyl)methyl)benzonitrile hydrochloride
1212897-83-0 95%
5g
$2000 2025-02-20
Chemenu
CM152635-1g
(S)-3-(amino(cyclopropyl)methyl)benzonitrile
1212897-83-0 95+%
1g
$484 2023-02-18
eNovation Chemicals LLC
Y1107095-5g
(S)-3-(amino(cyclopropyl)methyl)benzonitrile hydrochloride
1212897-83-0 95%
5g
$2000 2024-07-23
eNovation Chemicals LLC
K12777-5g
3-((1S)AMINOCYCLOPROPYLMETHYL)BENZENECARBONITRILE-HCl
1212897-83-0 >95%
5g
$1295 2023-09-04

(S)-3-(Amino(cyclopropyl)methyl)benzonitrile hydrochloride Related Literature

Additional information on (S)-3-(Amino(cyclopropyl)methyl)benzonitrile hydrochloride

Introduction to (S)-3-(Amino(cyclopropyl)methyl)benzonitrile Hydrochloride (CAS No. 1212897-83-0)

(S)-3-(Amino(cyclopropyl)methyl)benzonitrile hydrochloride, identified by its CAS number 1212897-83-0, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of benzonitrile derivatives, which are well-known for their diverse biological activities and potential therapeutic applications. The unique structural features of this molecule, particularly the presence of an amino(cyclopropyl)methyl side chain attached to a benzonitrile core, make it a promising candidate for further investigation in medicinal chemistry.

The stereochemistry of the compound, specifically the (S) configuration, plays a crucial role in determining its pharmacological properties. Chiral compounds like this one often exhibit distinct biological activities compared to their racemic counterparts, making them of particular interest in drug discovery. The benzonitrile moiety is known to interact with various biological targets, including enzymes and receptors, which can modulate physiological processes. The incorporation of the cyclopropyl group introduces rigidity to the molecule, potentially influencing its binding affinity and selectivity.

In recent years, there has been a growing interest in developing novel therapeutic agents that target specific biological pathways. (S)-3-(Amino(cyclopropyl)methyl)benzonitrile hydrochloride has been studied for its potential role in modulating inflammatory responses and pain signaling. Preliminary research suggests that this compound may interact with neurotransmitter systems, making it a candidate for the development of new analgesics. Additionally, its structural framework suggests potential applications in the treatment of neurological disorders, where precise molecular interactions are critical.

The hydrochloride salt form of this compound enhances its solubility in aqueous solutions, which is a desirable property for pharmaceutical formulations. Improved solubility can lead to better bioavailability and more effective drug delivery systems. This aspect makes (S)-3-(Amino(cyclopropyl)methyl)benzonitrile hydrochloride particularly attractive for further development into clinical candidates.

Advances in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of this compound with various biological targets with high accuracy. These studies have highlighted the potential of (S)-3-(Amino(cyclopropyl)methyl)benzonitrile hydrochloride as an inhibitor of certain enzymes involved in inflammation and pain pathways. For instance, initial docking studies have suggested that this compound may bind to cyclooxygenase (COX) enzymes, which are key targets for nonsteroidal anti-inflammatory drugs (NSAIDs).

The cyclopropyl group in the molecule is particularly noteworthy due to its ability to influence electronic properties and steric interactions. This structural feature can enhance or alter the compound's ability to interact with biological targets, making it a versatile scaffold for drug design. Researchers are exploring ways to optimize this scaffold by modifying other parts of the molecule while retaining the beneficial properties conferred by the cyclopropyl group.

Recent experimental studies have also demonstrated the potential of (S)-3-(Amino(cyclopropyl)methyl)benzonitrile hydrochloride in preclinical models. In vitro assays have shown that this compound exhibits inhibitory activity against certain inflammatory mediators, suggesting its therapeutic potential in conditions such as rheumatoid arthritis and inflammatory bowel disease. Additionally, animal models have provided preliminary evidence of its analgesic effects, further supporting its candidacy for further development.

The synthesis of (S)-3-(Amino(cyclopropyl)methyl)benzonitrile hydrochloride presents unique challenges due to its complex stereochemistry. Advanced synthetic methodologies, including asymmetric catalysis and chiral resolution techniques, have been employed to achieve high enantiomeric purity. These synthetic approaches are critical for ensuring that the final product exhibits the desired biological activities without unwanted side effects from racemic impurities.

In conclusion, (S)-3-(Amino(cyclopropyl)methyl)benzonitrile hydrochloride (CAS No. 1212897-83-0) is a promising pharmacological agent with significant potential in the treatment of inflammatory and neurological disorders. Its unique structural features, including the benzonitrile core and cyclopropyl side chain, make it a valuable scaffold for drug design. Ongoing research continues to explore its mechanisms of action and therapeutic applications, positioning it as a key compound in the evolving landscape of medicinal chemistry.

Recommend Articles

Recommended suppliers
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd